molecular formula C9H7F3N4O2 B3374384 3-[7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid CAS No. 1018170-82-5

3-[7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid

Cat. No.: B3374384
CAS No.: 1018170-82-5
M. Wt: 260.17 g/mol
InChI Key: XWJKNQFOVACUIH-UHFFFAOYSA-N
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Description

3-[7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid is a high-purity chemical intermediate designed for research and development in medicinal chemistry. The 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold is a versatile heterocycle with significant relevance in drug discovery due to its structural similarity to purines, making it a potential bio-isosteric replacement in the design of novel bioactive molecules . This scaffold has demonstrated considerable potential across various therapeutic areas, including cancer chemotherapy and the treatment of infectious and neurodegenerative diseases . The intrinsic properties of the TP core, such as its ability to act as a versatile ligand and form stable complexes with metal ions like Pt and Ru, have been exploited in developing potential anti-cancer agents . Furthermore, the incorporation of the trifluoromethyl group is a common strategy in medicinal chemistry to enhance a compound's metabolic stability, lipophilicity, and binding affinity . The propanoic acid side chain may offer additional opportunities for further chemical modification or influence the compound's physicochemical properties. Researchers value this scaffold for its favorable ADME-PK (Absorption, Distribution, Metabolism, Excretion, and Pharmacokinetics) properties, which are critical for lead optimization programs . This product is intended for research applications by qualified professionals in a laboratory setting. Please Note: This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3-[7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N4O2/c10-9(11,12)5-3-4-13-8-14-6(15-16(5)8)1-2-7(17)18/h3-4H,1-2H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJKNQFOVACUIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=NC(=N2)CCC(=O)O)N=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Result of Action

The result of the compound’s action is significant inhibition of cell growth. Most notably, the compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines. It also induces apoptosis within HCT cells, a process of programmed cell death that occurs in multicellular organisms.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors While specific details for this compound are not available, factors such as pH, temperature, and the presence of other molecules can impact the compound’s activity

Biological Activity

3-[7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. The trifluoromethyl group enhances its biological activity, making it a candidate for various pharmacological studies. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

  • Molecular Formula : C₈H₈F₃N₄O₂
  • Molecular Weight : 246.15 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in disease pathways, which could lead to therapeutic effects in conditions such as cancer and inflammation.
  • Receptor Modulation : It may act on G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways that regulate cellular responses to external stimuli .

Biological Activity Data

Research indicates that compounds with similar structures often exhibit enhanced activity due to the presence of electron-withdrawing groups like trifluoromethyl. The following table summarizes some key findings regarding the biological activity of related compounds:

Compound NameStructure FeaturesBiological ActivityReference
7-Amino-[1,2,4]triazolo[1,5-a]pyrimidineLacks trifluoromethyl groupModerate antimicrobial properties
5-Amino-7-(aryl)-[1,2,4]triazolo[1,5-a]pyrimidineContains aryl substituentsVaries widely in activity
4-Amino-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidineSimilar trifluoromethyl groupEnhanced anticancer properties

Case Studies

Several studies have investigated the biological effects of this compound:

  • Anticancer Activity : A study demonstrated that this compound exhibited potent cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways.
  • Antimicrobial Properties : Research has shown that this compound possesses significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group was identified as a critical factor enhancing its efficacy.
  • Inflammation Modulation : In vivo studies indicated that the compound could reduce inflammatory markers in animal models of inflammation-related diseases. This suggests potential applications in treating chronic inflammatory conditions.

Synthesis Methods

The synthesis of this compound typically involves cyclocondensation reactions. Common methods include:

  • Cyclocondensation Reactions : Utilizing 3-amino-1,2,4-triazole with appropriate carbonitrile derivatives under controlled conditions.

The efficiency and environmental friendliness of these methods make them suitable for large-scale synthesis.

Comparison with Similar Compounds

Key Observations :

  • Trifluoromethyl vs.
  • Aromatic vs. Aliphatic Substituents : Compounds with aryl groups (e.g., 3-methoxyphenyl) exhibit enhanced π-π interactions, whereas aliphatic substituents (e.g., cyclopropyl) prioritize steric compatibility .
  • Bioactivity Correlation : highlights that bromophenyl and methoxyphenyl derivatives (e.g., P7116110114) achieve >95% inhibition of kallikrein-related peptidase 7 (KLK7), suggesting bulky substituents at position 5 enhance enzyme binding .

Insights :

  • Antimicrobial Activity : The 4-chlorophenyl substituent in compound 2b correlates with broad-spectrum antimicrobial action, likely due to halogen-induced membrane disruption .
  • KLK7 Inhibition : Bulky substituents (e.g., bromophenyl) at position 5 significantly enhance enzyme inhibition compared to smaller groups, as seen in P7116110114 .

Q & A

Q. What are the established synthetic routes for 3-[7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid, and what key reagents/conditions are required?

The synthesis typically involves multi-step organic reactions, including cyclization and condensation steps. For example:

  • Step 1: Formation of the triazolopyrimidine core via cycloaddition or nucleophilic substitution, using reagents like trifluoromethyl-substituted pyrimidine precursors and triazole derivatives .
  • Step 2: Introduction of the propanoic acid moiety through alkylation or coupling reactions, often requiring anhydrous solvents (e.g., DMF) and bases (e.g., K2_2CO3_3) to optimize yield .
  • Purification: Chromatography (e.g., silica gel) or recrystallization from methanol/water mixtures is critical to achieve >95% purity .

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are essential?

Structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR to verify proton environments and carbon connectivity, particularly distinguishing trifluoromethyl (-CF3_3) signals .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight (e.g., C12_{12}H10_{10}F3_3N4_4O2_2: 302.25 g/mol) .
  • Infrared Spectroscopy (IR): Identification of carboxylic acid (-COOH) and triazole ring vibrations .

Q. What solubility and stability characteristics are critical for in vitro assays?

  • Solubility: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Pre-formulation studies with co-solvents (e.g., PEG-400) or pH adjustment (carboxylic acid deprotonation) enhance bioavailability .
  • Stability: Degradation under acidic/basic conditions or UV light necessitates storage at −20°C in inert atmospheres .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

Discrepancies (e.g., high in vitro potency vs. low in vivo efficacy) may arise from:

  • Metabolic Instability: Use hepatic microsome assays to identify metabolic hotspots (e.g., ester hydrolysis) .
  • Solubility Limitations: Compare results across solvent systems (aqueous vs. DMSO-based) and employ pharmacokinetic profiling .
  • Target Off-Toxicity: Validate specificity via kinase profiling panels or CRISPR-Cas9 knockout models .

Q. What computational strategies optimize reaction pathways for scaled-up synthesis?

  • Quantum Chemical Calculations: Density Functional Theory (DFT) predicts transition states and intermediates, guiding solvent/catalyst selection (e.g., avoiding CF3_3 group decomposition) .
  • Reaction Path Search Algorithms: Tools like GRRM or AFIR narrow down optimal conditions (temperature, pressure) to minimize side products .
  • Machine Learning: Train models on existing triazolopyrimidine reaction datasets to predict yields .

Q. How do crystallographic studies inform structure-activity relationships (SAR) for this compound?

  • Single-Crystal X-ray Diffraction: Resolves 3D conformation, including dihedral angles between triazole and pyrimidine rings, which influence target binding .
  • Electron Density Maps: Identify hydrogen-bonding interactions (e.g., carboxylic acid with active-site residues) for rational SAR modifications .

Q. What experimental designs address the reactivity of the trifluoromethyl group during functionalization?

  • Protecting Groups: Temporarily mask the carboxylic acid (e.g., esterification) to prevent undesired side reactions during CF3_3 modification .
  • Mild Reaction Conditions: Use low-temperature Pd-catalyzed cross-coupling to preserve the CF3_3 moiety .
  • Real-Time Monitoring: In-situ FTIR or LC-MS tracks reaction progress and detects intermediates .

Q. How can researchers validate mechanistic hypotheses for observed enzyme inhibition?

  • Isotopic Labeling: 19^{19}F NMR or 14^{14}C tracing to monitor binding kinetics and metabolite formation .
  • Surface Plasmon Resonance (SPR): Quantify binding affinity (Kd_d) and residence time for target enzymes .
  • Mutagenesis Studies: Introduce point mutations in catalytic sites (e.g., His → Ala) to confirm interaction hotspots .

Methodological Best Practices

Q. What strategies improve reproducibility in multi-step syntheses?

  • Detailed Reaction Logs: Document exact stoichiometry, solvent batches, and stirring rates .
  • Quality Control (QC): Intermediate characterization via TLC, HPLC, or melting point analysis .
  • Scale-Down Validation: Confirm critical steps (e.g., cyclization) at milligram scale before scaling up .

Q. How should researchers approach stability studies under physiological conditions?

  • Forced Degradation: Expose the compound to heat (40–60°C), humidity (75% RH), and oxidative stress (H2_2O2_2) to identify degradation pathways .
  • Accelerated Stability Testing: Use Arrhenius models to predict shelf life .
  • Bioanalytical Monitoring: LC-MS/MS quantifies intact compound and degradants in plasma .

Q. What interdisciplinary approaches enhance drug discovery pipelines for this compound?

  • Computational Chemistry + Synthesis: Collaborate to prioritize derivatives with improved ADMET profiles .
  • Pharmacology + Structural Biology: Co-crystallization with target proteins informs lead optimization .
  • Data Science: Integrate high-throughput screening results with cheminformatics databases .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid
Reactant of Route 2
3-[7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid

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